2-[4-(Phenylsulfamoyl)phenoxy]-N-(4-sulfamoylphenyl)acetamide
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Overview
Description
2-[4-(Phenylsulfamoyl)phenoxy]-N-(4-sulfamoylphenyl)acetamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a unique structure that includes phenylsulfamoyl and sulfamoylphenyl groups, which contribute to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Phenylsulfamoyl)phenoxy]-N-(4-sulfamoylphenyl)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is to first synthesize 4-(phenylsulfamoyl)phenol and 4-sulfamoylaniline. These intermediates are then reacted with acetic anhydride under controlled conditions to form the final product. The reaction conditions often include the use of solvents such as dichloromethane or dimethylformamide, and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters such as temperature, pressure, and pH are meticulously controlled to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction conditions is common to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-[4-(Phenylsulfamoyl)phenoxy]-N-(4-sulfamoylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the phenoxy or sulfamoyl groups are replaced by other functional groups using reagents like sodium hydride or alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenoxy or sulfamoyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism by which 2-[4-(Phenylsulfamoyl)phenoxy]-N-(4-sulfamoylphenyl)acetamide exerts its effects is primarily through its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved often include the inhibition of signaling cascades that are crucial for cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
2-[4-(Phenylsulfamoyl)phenoxy]-N-[2-(phenylsulfanyl)phenyl]acetamide: Similar structure but with a phenylsulfanyl group instead of a sulfamoyl group.
4-(Phenylsulfamoyl)phenol: An intermediate in the synthesis of the target compound.
4-Sulfamoylaniline: Another intermediate used in the synthesis.
Uniqueness
2-[4-(Phenylsulfamoyl)phenoxy]-N-(4-sulfamoylphenyl)acetamide is unique due to its dual sulfamoyl groups, which confer distinct chemical and biological properties. This dual functionality allows it to participate in a wider range of chemical reactions and enhances its potential as a versatile compound in scientific research and industrial applications.
Properties
IUPAC Name |
2-[4-(phenylsulfamoyl)phenoxy]-N-(4-sulfamoylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O6S2/c21-30(25,26)18-10-6-15(7-11-18)22-20(24)14-29-17-8-12-19(13-9-17)31(27,28)23-16-4-2-1-3-5-16/h1-13,23H,14H2,(H,22,24)(H2,21,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCRPUJXBNGQPQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)OCC(=O)NC3=CC=C(C=C3)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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